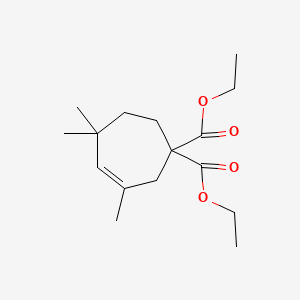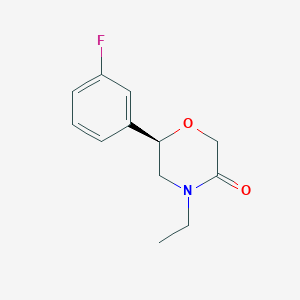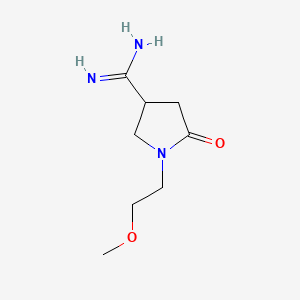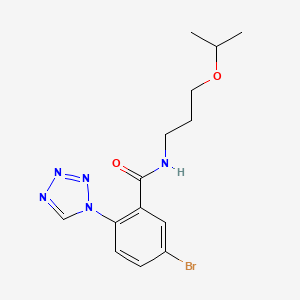
1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of a quinazoline derivative with a piperidine carboxamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .
Wissenschaftliche Forschungsanwendungen
1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide
- 2-Amino-4-(1-piperidine)pyridine derivatives
Uniqueness
1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide stands out due to its unique combination of morpholine and piperidine rings, which confer distinct biological activities. Its ability to inhibit specific enzymes makes it a valuable compound for drug development and other scientific research applications .
Eigenschaften
Molekularformel |
C18H23N5O2 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
1-(7-morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H23N5O2/c19-17(24)13-2-1-5-23(11-13)18-15-4-3-14(10-16(15)20-12-21-18)22-6-8-25-9-7-22/h3-4,10,12-13H,1-2,5-9,11H2,(H2,19,24) |
InChI-Schlüssel |
XWNHLOGZONQOET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CC(=C3)N4CCOCC4)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12631862.png)
![5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12631867.png)
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexan-1-ol](/img/structure/B12631868.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-](/img/structure/B12631875.png)


![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B12631883.png)


![Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12631895.png)

![N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B12631909.png)

![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide](/img/structure/B12631920.png)
